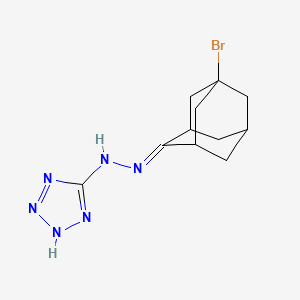
5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone
Vue d'ensemble
Description
5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone varies depending on its application. In anticancer studies, this compound induces apoptosis in cancer cells by activating the caspase pathway. Inhibition of dihydroorotate dehydrogenase is the mechanism of action in biochemistry studies. In materials science, 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone acts as a building block for the synthesis of MOFs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone are dependent on its application. In anticancer studies, this compound induces apoptosis in cancer cells. Inhibition of dihydroorotate dehydrogenase can lead to a decrease in pyrimidine biosynthesis. In materials science, 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone is used as a building block for the synthesis of MOFs, which have a wide range of applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone in lab experiments include its ease of synthesis and its potential applications in various fields. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone. In medicinal chemistry, further studies are needed to fully understand its potential as an anticancer and antibacterial agent. In biochemistry, the inhibition of dihydroorotate dehydrogenase by this compound could lead to the development of new therapies for diseases such as rheumatoid arthritis and multiple sclerosis. In materials science, the use of 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone as a building block for the synthesis of MOFs could lead to the development of new materials with unique properties.
Applications De Recherche Scientifique
5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone can induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has also been studied for its potential use as an antibacterial agent.
In biochemistry, 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone has been used as a tool to study the mechanism of action of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidines.
In materials science, 5-bromo-2-adamantanone 1H-tetrazol-5-ylhydrazone has been studied for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage and separation, catalysis, and drug delivery.
Propriétés
IUPAC Name |
N-[(5-bromo-2-adamantylidene)amino]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN6/c12-11-3-6-1-7(4-11)9(8(2-6)5-11)13-14-10-15-17-18-16-10/h6-8H,1-5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKSMXXLBSGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=NNC4=NNN=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(5-bromotricyclo[3.3.1.1~3,7~]dec-2-ylidene)hydrazinyl]-2H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B4885272.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885280.png)
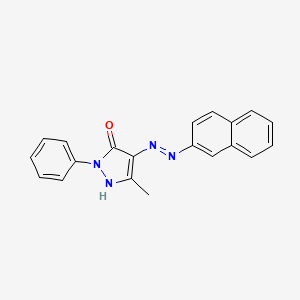
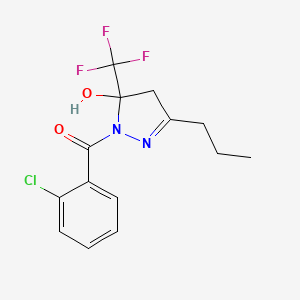
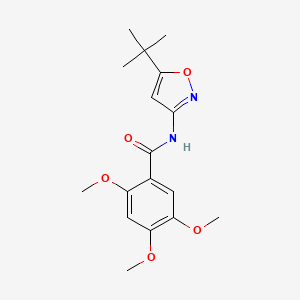
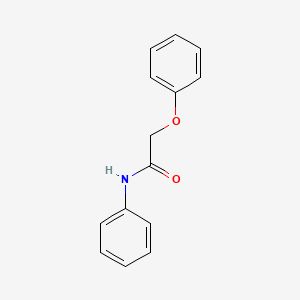
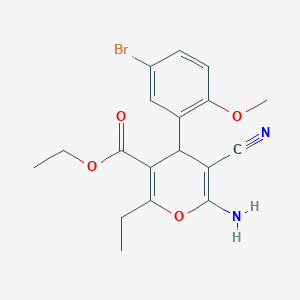
![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate](/img/structure/B4885341.png)
![potassium [3-(2,5-dichlorophenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B4885345.png)
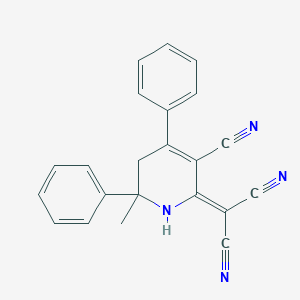
![3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4885366.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-cyclopentylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885384.png)